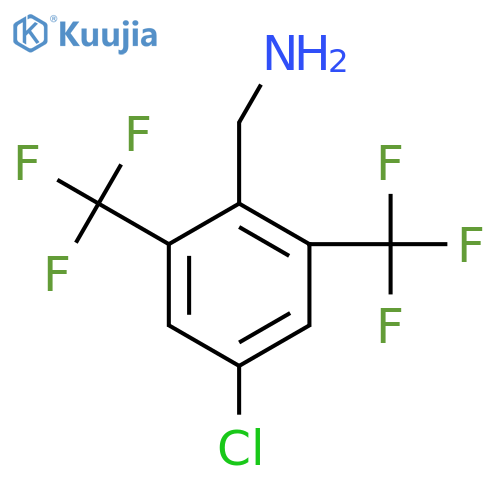Cas no 1805130-95-3 (2,6-Bis(trifluoromethyl)-4-chlorobenzylamine)

1805130-95-3 structure
商品名:2,6-Bis(trifluoromethyl)-4-chlorobenzylamine
CAS番号:1805130-95-3
MF:C9H6ClF6N
メガワット:277.594062328339
CID:4989885
2,6-Bis(trifluoromethyl)-4-chlorobenzylamine 化学的及び物理的性質
名前と識別子
-
- 2,6-Bis(trifluoromethyl)-4-chlorobenzylamine
-
- インチ: 1S/C9H6ClF6N/c10-4-1-6(8(11,12)13)5(3-17)7(2-4)9(14,15)16/h1-2H,3,17H2
- InChIKey: HZAMJHOSHMHUNJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(F)(F)F)C(CN)=C(C(F)(F)F)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26
2,6-Bis(trifluoromethyl)-4-chlorobenzylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A012000755-1g |
2,6-Bis(trifluoromethyl)-4-chlorobenzylamine |
1805130-95-3 | 97% | 1g |
1,519.80 USD | 2021-07-04 |
2,6-Bis(trifluoromethyl)-4-chlorobenzylamine 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
1805130-95-3 (2,6-Bis(trifluoromethyl)-4-chlorobenzylamine) 関連製品
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量